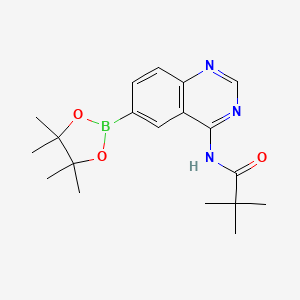
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a boronate ester group, which is known for its utility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide typically involves multiple steps. One common method includes the borylation of a quinazoline derivative using a boronate ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
科学研究应用
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronate ester group, which can interact with diols in biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting biomolecules with diol functionalities. Additionally, the quinazoline core can interact with various enzymes and receptors, influencing biological pathways .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is unique due to its combination of a quinazoline core and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C19H26BN3O3 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C19H26BN3O3/c1-17(2,3)16(24)23-15-13-10-12(8-9-14(13)21-11-22-15)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24) |
InChI 键 |
MVZHMROOHKXPLL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN=C3NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















